molecular formula C12H19N B1385914 (2-Ethylphenyl)isobutylamine CAS No. 1021140-53-3

(2-Ethylphenyl)isobutylamine

Cat. No.: B1385914
CAS No.: 1021140-53-3
M. Wt: 177.29 g/mol
InChI Key: FEKVYSYLZCWFDO-UHFFFAOYSA-N
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Description

(2-Ethylphenyl)isobutylamine is a chemical compound belonging to the phenethylamine class. It is structurally similar to amphetamine, with the primary difference being the substitution of the methyl group at the alpha position of the side chain with an ethyl group

Preparation Methods

The synthesis of (2-Ethylphenyl)isobutylamine typically involves the following steps:

  • Bromination: : The starting material, ethylbenzene, undergoes bromination to form 2-bromoethylbenzene.

  • Grignard Reaction: : The brominated compound is then treated with magnesium to form the Grignard reagent, ethylmagnesium bromide.

  • Reaction with Isobutylamine: : The Grignard reagent is reacted with isobutylamine to yield this compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as continuous flow chemistry and catalysts to enhance efficiency.

Chemical Reactions Analysis

(2-Ethylphenyl)isobutylamine undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or aldehyde.

  • Reduction: : Reduction reactions can reduce the compound to form secondary or tertiary amines.

  • Substitution: : Substitution reactions can replace the ethyl group with other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions include ethylbenzene derivatives, secondary amines, and substituted phenyl compounds.

Scientific Research Applications

(2-Ethylphenyl)isobutylamine has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: : The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: : Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.

  • Industry: : It is utilized in the production of various chemical products, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism by which (2-Ethylphenyl)isobutylamine exerts its effects involves its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. The compound acts as a stimulant, increasing the release of these neurotransmitters and enhancing their effects. Molecular targets include dopamine receptors and serotonin transporters, leading to increased neuronal activity and potential therapeutic effects.

Comparison with Similar Compounds

(2-Ethylphenyl)isobutylamine is compared to other similar compounds, such as amphetamine and phenethylamine derivatives. While it shares structural similarities with these compounds, its unique ethyl group substitution provides distinct chemical and biological properties. Other similar compounds include:

  • Amphetamine: : Similar stimulant effects but with a methyl group at the alpha position.

  • Phenethylamine: : A basic structure without additional substitutions.

  • Methamphetamine: : A more potent stimulant with a methyl group on the nitrogen atom.

These compounds differ in their potency, duration of action, and specific biological effects, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-ethyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11-7-5-6-8-12(11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKVYSYLZCWFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-ethylaniline (0.102 mL, 0.825 mmol), 2-methylpropan-1-ol (0.305 mL, 3.30 mmol), potassium iodide (274 mg, 1.650 mmol) and [Cp*IrCl2]2 (10.52 mg, 0.013 mmol) were added to a microwave vial with water (1.5 mL). This was heated, by microwaves, for 90 minutes at 150° C. Dichloromethane (10 mL) and water (10 mL) were added and the phases separated using a hydrophobic frit. The aqueous layer was further extracted with dichloromethane (15 mL). The combined organic layers were concentrated under vacuum and purified by silica (Si) chromatography (0-50% dichloromethane-cyclohexane gradient). The relevant fractions were concentrated to provide the product as a clear oil, 0.83 mg. LCMS [LCMS1] Rt 1.26 min, m/z (ES+) 178 (M+H).
Quantity
0.102 mL
Type
reactant
Reaction Step One
Quantity
0.305 mL
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
[Compound]
Name
IrCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
10.52 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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